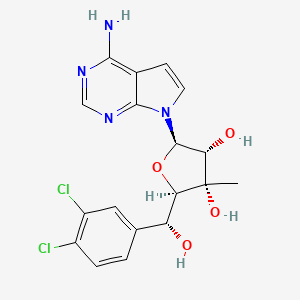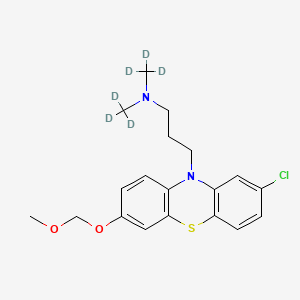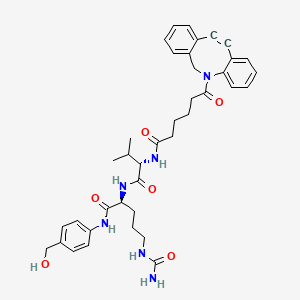
DBCO-Val-Cit-PABC-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-Val-Cit-PABC-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The compound is significant in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-Val-Cit-PABC-OH involves multiple steps, starting with the preparation of the DBCO group, followed by the incorporation of the Val-Cit dipeptide and the PABC moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: DBCO-Val-Cit-PABC-OH primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly selective and bioorthogonal, meaning it can occur in biological systems without interfering with native biochemical processes .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in aqueous or organic solvents at room temperature, making it suitable for a wide range of applications .
Major Products: The major product of the SPAAC reaction involving this compound is a stable triazole linkage, which is used to attach the compound to various biomolecules, including antibodies and other proteins .
Applications De Recherche Scientifique
DBCO-Val-Cit-PABC-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a versatile linker for the synthesis of complex molecules. In biology, it is employed in the labeling and tracking of biomolecules. In medicine, it plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy. In industry, it is used in the production of diagnostic tools and therapeutic agents .
Mécanisme D'action
The mechanism of action of DBCO-Val-Cit-PABC-OH involves its use as a linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon internalization by the cancer cells, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug to exert its therapeutic effects . The Val-Cit dipeptide is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes, ensuring the selective release of the drug within the cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- DBCO-Val-Cit-PAB-OH
- DBCO-Val-Cit-PABC-NH2
- DBCO-Val-Cit-PABC-COOH
Uniqueness: DBCO-Val-Cit-PABC-OH is unique due to its cleavable nature and its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC). This makes it highly suitable for use in antibody-drug conjugates, where the selective release of cytotoxic drugs is crucial for minimizing off-target effects and maximizing therapeutic efficacy .
Propriétés
Formule moléculaire |
C39H46N6O6 |
|---|---|
Poids moléculaire |
694.8 g/mol |
Nom IUPAC |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-oxohexanamide |
InChI |
InChI=1S/C39H46N6O6/c1-26(2)36(38(50)43-32(13-9-23-41-39(40)51)37(49)42-31-21-17-27(25-46)18-22-31)44-34(47)15-7-8-16-35(48)45-24-30-12-4-3-10-28(30)19-20-29-11-5-6-14-33(29)45/h3-6,10-12,14,17-18,21-22,26,32,36,46H,7-9,13,15-16,23-25H2,1-2H3,(H,42,49)(H,43,50)(H,44,47)(H3,40,41,51)/t32-,36-/m0/s1 |
Clé InChI |
UKSUTABXRCDSHE-IKYOIFQTSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


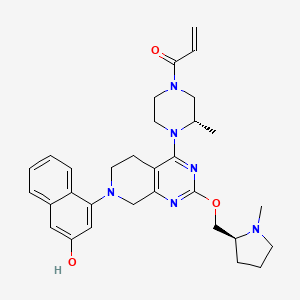

![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
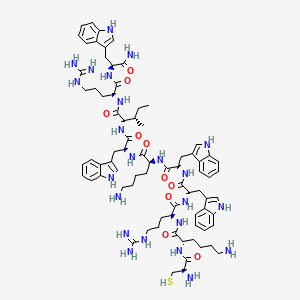
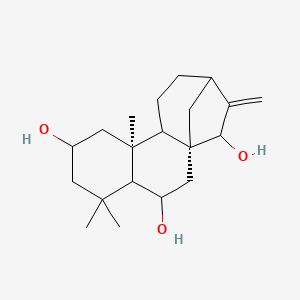
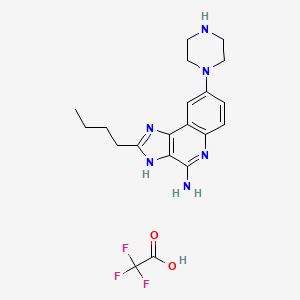
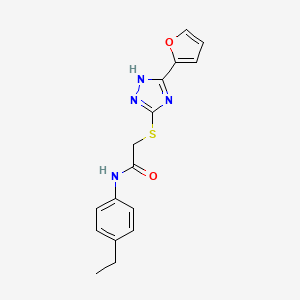
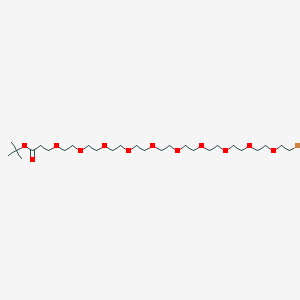
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)


![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)
